2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenoxy group, a methylphenyl group, and a pyrrolidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate reagent to introduce the phenoxy group.
Formation of the Methylphenyl Intermediate: This step involves the reaction of 4-methylphenyl with an appropriate reagent to introduce the methylphenyl group.
Coupling of Intermediates: The bromophenoxy and methylphenyl intermediates are then coupled with a pyrrolidinyl ethylamine derivative under suitable reaction conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: The compound may be reduced to remove certain functional groups or alter its chemical structure.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated or demethylated products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: The compound may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure with a chlorine atom instead of a bromine atom.
2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure with a fluorine atom instead of a bromine atom.
2-(4-iodophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom may influence its reactivity, binding affinity, and overall activity in various applications.
Properties
Molecular Formula |
C21H25BrN2O2 |
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Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H25BrN2O2/c1-16-4-6-17(7-5-16)20(24-12-2-3-13-24)14-23-21(25)15-26-19-10-8-18(22)9-11-19/h4-11,20H,2-3,12-15H2,1H3,(H,23,25) |
InChI Key |
NJFLDTXRRUMFSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Br)N3CCCC3 |
Origin of Product |
United States |
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